2-(Isopropylamino)-2-oxoethyl 2H-chromene-3-carboxylate
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Overview
Description
2-(Isopropylamino)-2-oxoethyl 2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family. Chromenes are oxygen-containing heterocycles that are widely found in natural products, pharmaceutical agents, and biologically relevant molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-2-oxoethyl 2H-chromene-3-carboxylate typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: Ethyl 2-oxo-2H-chromene-3-carboxylate
Reagent: Isopropylamine
Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylamino)-2-oxoethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the chromene ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized chromene derivatives.
Reduction: Reduced chromene derivatives.
Substitution: Substituted chromene derivatives with various functional groups.
Scientific Research Applications
2-(Isopropylamino)-2-oxoethyl 2H-chromene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities.
Biology: It is used in biological assays to study enzyme interactions and cellular pathways.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The chromene ring structure allows for interactions with various biological molecules, influencing pathways related to inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2H-chromene-3-carboxylate derivatives: These compounds share the chromene core structure and exhibit similar biological activities.
2-(Amino)-2-oxoethyl chromene derivatives: These compounds have similar functional groups and undergo similar chemical reactions.
Uniqueness
2-(Isopropylamino)-2-oxoethyl 2H-chromene-3-carboxylate is unique due to the presence of the isopropylamino group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H17NO4 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
[2-oxo-2-(propan-2-ylamino)ethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C15H17NO4/c1-10(2)16-14(17)9-20-15(18)12-7-11-5-3-4-6-13(11)19-8-12/h3-7,10H,8-9H2,1-2H3,(H,16,17) |
InChI Key |
FLCOITYMMGVUFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)COC(=O)C1=CC2=CC=CC=C2OC1 |
Origin of Product |
United States |
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